2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
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Overview
Description
2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one is a complex organic compound that features a piperidine ring and a tetrahydrocinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one typically involves multi-step organic reactionsThe final step involves the formation of the tetrahydrocinnolinone ring through cyclization reactions under specific conditions such as the use of methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for cyclization, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives share structural similarities and are used in similar applications.
Indole Derivatives: These compounds also feature complex ring systems and are investigated for their biological activities.
Uniqueness
2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one is unique due to its combination of a piperidine ring and a tetrahydrocinnolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[[1-(2-phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-21(14-17-6-2-1-3-7-17)24-12-10-18(11-13-24)16-25-22(27)15-19-8-4-5-9-20(19)23-25/h1-3,6-7,15,18H,4-5,8-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRETHURKUPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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